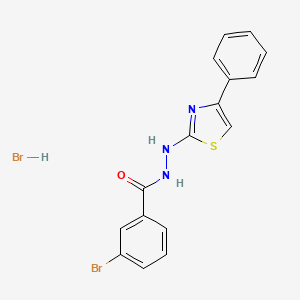
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzohydrazide: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the brominated thiazole with the benzohydrazide under acidic conditions to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated derivatives, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
- 3-bromo-N’-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzohydrazide
Uniqueness
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is unique due to its specific combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
5879-33-4 |
|---|---|
Molecular Formula |
C16H13Br2N3OS |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide;hydrobromide |
InChI |
InChI=1S/C16H12BrN3OS.BrH/c17-13-8-4-7-12(9-13)15(21)19-20-16-18-14(10-22-16)11-5-2-1-3-6-11;/h1-10H,(H,18,20)(H,19,21);1H |
InChI Key |
WDONFGGUOINDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















